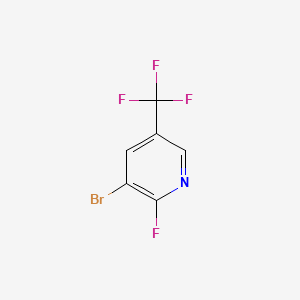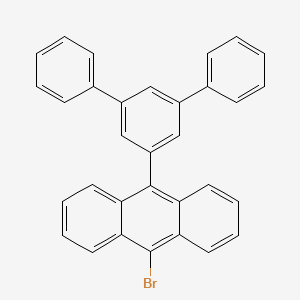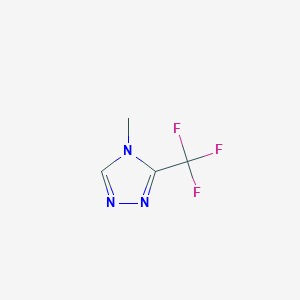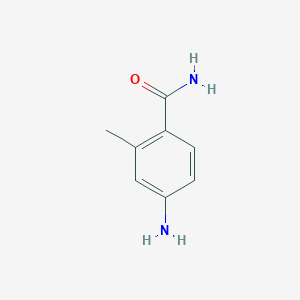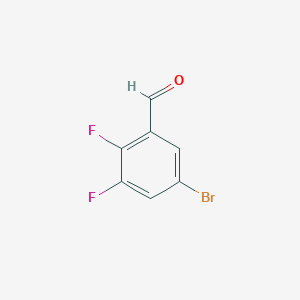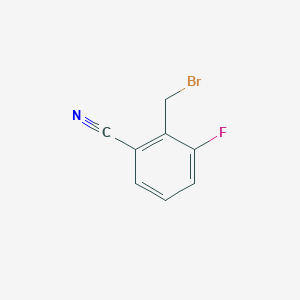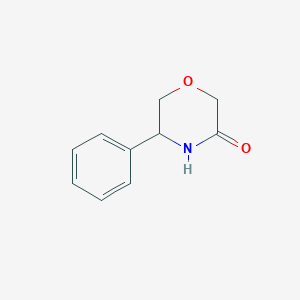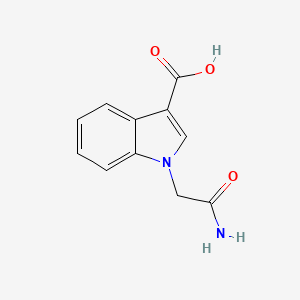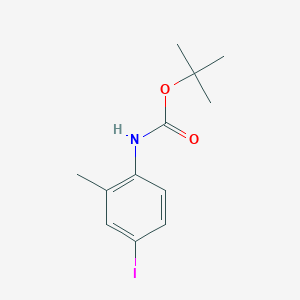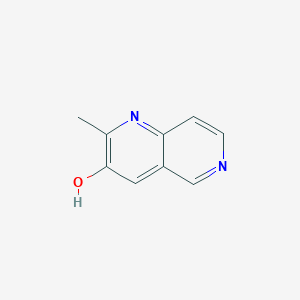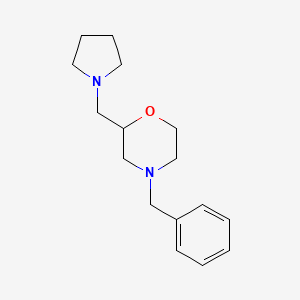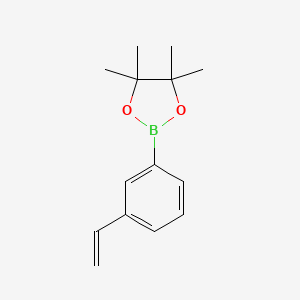
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C14H19BO2 . It is also known as VE-821, a potent and selective small molecule inhibitor of ataxia telangiectasia and Rad3-related protein (ATR) kinase.
Synthesis Analysis
The synthesis of this compound involves reactions with Grignard reagents. Grignard reagents (aliphatic, aromatic, heteroaro- matic, vinyl, or allylic) react with 1 equiv of 4,4,5,5-tetramethyl- 1,3,2-dioxaborolane (pinacolborane, PinBH) at ambient temperature in tetrahydrofuran (THF) to afford the corresponding pinacolbor- onates .Molecular Structure Analysis
The molecular structure of this compound is based on the arrangement of atoms and the chemical bonds that hold the atoms together. The structure includes an organic cation and an inorganic or organic anion .Chemical Reactions Analysis
The compound is involved in cycloaddition reactions, specifically the Diels-Alder reaction. This reaction is both a 1,4 addition or ethene to 1,3-butadiene and a 1,2 addition of butadiene to ethene. It can be called a [4 + 2] cycloaddition and as such results in the formation of a six-membered ring .Physical And Chemical Properties Analysis
The compound has unique chemical and physical properties such as low vapor pressure, non-flammability, high thermal stability, good ionic conductivity, and excellent fluidity and solubility .Applications De Recherche Scientifique
- Application : This compound was mentioned in a study examining the alkaloid and nitrogenated compound profiles of the aerial and radicular sections of Coryphantha macromeris plants .
- Methods : The study used Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-PDA-HESI-Orbitrap-MS/MS) for the analyses .
- Results : Under the working parameters, 78 compounds were detected, and 61 of them were identified .
- Application : In another study, polymers were explored as advanced antibacterial and antibiofilm agents for direct and combination therapies .
- Methods : The review surveys the structure–activity of advanced antimicrobial cationic polymers, including poly (α-amino acids), β-peptides, polycarbonates, star polymers and main-chain cationic polymers .
- Results : These molecules possess several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .
Scientific Field: Applied Sciences
Scientific Field: Chemical Science
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMYNCWLIRUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


